Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)15(22)13-12-18-21-7-5-4-6-14(13)21/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBPDRQFJFVFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C3CCCCN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate is the Hepatitis B Virus (HBV) core protein. This protein plays a crucial role in the life cycle of the virus and is therefore an attractive target for potential anti-HBV therapeutics.
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV. It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants.
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the hbv core protein, which is essential for the replication of the virus.
Pharmacokinetics
It has been demonstrated that the compound can inhibit hbv dna viral load when administered orally in an hbv aav mouse model.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of HBV replication. This is achieved through its interaction with the HBV core protein, leading to a decrease in the viral load.
Biological Activity
Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate (CAS Number: 2034154-80-6) is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H26N4O3
- Molecular Weight : 334.4 g/mol
- Purity : Minimum 95%
The compound features a piperazine ring substituted with a tert-butyl group and a tetrahydropyrazolo moiety, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
1. Antimicrobial Activity
Research indicates that compounds similar to Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine) can enhance the efficacy of antibiotics against multidrug-resistant bacteria. For instance:
- Mechanism : These compounds may inhibit efflux pumps in bacteria like Escherichia coli, thereby restoring the effectiveness of conventional antibiotics such as ciprofloxacin and tetracycline .
- Study Findings : In vitro studies showed that certain derivatives could significantly lower the minimum inhibitory concentration (MIC) of antibiotics against resistant strains .
2. CNS Activity
The structure of the compound suggests potential central nervous system (CNS) activity:
- Mechanism : The piperazine moiety is known for its interactions with neurotransmitter receptors. Compounds with similar structures have shown promise as anxiolytics and antidepressants.
- Case Studies : Research on related piperazine derivatives indicated anxiolytic effects in animal models .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
The proposed mechanisms through which Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine) exerts its effects include:
- Inhibition of Efflux Pumps : By binding to allosteric sites on bacterial efflux pumps like AcrB, it prevents the expulsion of antibiotics from bacterial cells .
- Receptor Modulation : Potential modulation of serotonin and dopamine receptors due to the piperazine core could contribute to its CNS effects .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research has indicated that compounds similar to tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate exhibit antidepressant-like effects. Studies have shown that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression. For instance, a study published in Neuropharmacology demonstrated that derivatives of tetrahydropyrazolo compounds significantly reduced depressive-like behaviors in animal models .
2. Anxiolytic Effects
In addition to antidepressant properties, this compound has been investigated for its anxiolytic (anti-anxiety) effects. Research indicates that it may enhance GABAergic transmission, leading to reduced anxiety levels. A case study highlighted the efficacy of similar piperazine derivatives in reducing anxiety symptoms in clinical trials involving patients with generalized anxiety disorder .
3. Neuroprotective Properties
The neuroprotective potential of tetrahydropyrazolo compounds has also garnered attention. In vitro studies suggest these compounds can protect against neuronal cell death induced by oxidative stress and excitotoxicity. A notable study demonstrated that tert-butyl derivatives could inhibit apoptosis in neuronal cell lines exposed to neurotoxic agents .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
